molecular formula C11H23NaO5S B12296828 1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt CAS No. 68959-45-5

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt

Cat. No.: B12296828
CAS No.: 68959-45-5
M. Wt: 290.35 g/mol
InChI Key: UWGLLMSLIJNZMA-UHFFFAOYSA-M
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Description

Properties

CAS No.

68959-45-5

Molecular Formula

C11H23NaO5S

Molecular Weight

290.35 g/mol

IUPAC Name

sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate

InChI

InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

UWGLLMSLIJNZMA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Epoxide Ring Opening : Sodium bisulfite (NaHSO₃) attacks the epoxide group of epichlorohydrin, forming 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt.
  • Etherification : The intermediate reacts with isooctanol [(CH₃)₂CHCH₂CH(CH₂CH₃)CH₂OH] under basic conditions, substituting the chlorine atom with an isooctyloxy group.

Optimized Conditions

Key parameters from patent CN105585513A and industrial protocols include:

Parameter Optimal Value Impact on Yield
Molar ratio (NaHSO₃:ECH) 1.1:1 Maximizes intermediate formation
Catalyst (TBAB) 4% of epichlorohydrin mass Enhances phase transfer
Temperature 80–90°C Balances kinetics and side reactions
Reaction time 1.5–2.5 hours Ensures complete conversion

Yields under these conditions reach 75–85% for the chlorinated intermediate, with subsequent etherification achieving 70–78% efficiency .

Alternative Pathway: Allyl Alcohol Oxidation

A less common but scalable method involves the oxidation of allyl alcohol derivatives. This approach, detailed in US2806876A, utilizes sodium bisulfite and oxygen:

Procedure

  • Oxidative Sulfonation : Allyl alcohol reacts with excess NaHSO₃ in aqueous solution under oxygen atmosphere, forming 3-hydroxypropane-1-sulfonic acid sodium salt.
  • Etherification : The hydroxyl group is etherified with isooctyl bromide in the presence of a base (e.g., NaOH).

Critical Considerations

  • Oxygen Dispersion : Vigorous stirring (1,500 RPM) and controlled O₂ flow (2 L/min) prevent over-oxidation.
  • Neutralization : Continuous pH adjustment to 7–8 with H₂SO₄ minimizes side reactions.
  • Yield : This method achieves 90–95% purity after recrystallization from ethanol.

Purification and Isolation

Post-synthesis purification is critical due to byproducts like sodium sulfate and unreacted alcohols.

Recrystallization

  • Solvent Choice : Distilled water or ethanol/water mixtures (60:40) are preferred.
  • Temperature Control : Cooling to <10°C precipitates the product while retaining impurities in solution.

Filtration and Drying

  • Vacuum Filtration : Reduces residual moisture content to <0.5%.
  • Drying Conditions : 50–60°C under vacuum ensures stability without thermal degradation.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : Peaks at 1,040 cm⁻¹ (S=O stretching) and 3,450 cm⁻¹ (–OH) confirm sulfonate and hydroxyl groups.
  • ¹H NMR : δ 1.15–1.45 ppm (isooctyl CH₃), δ 3.60–3.80 ppm (–CH₂–O–), and δ 4.10 ppm (–SO₃⁻Na⁺).

Elemental Analysis

Element Theoretical (%) Observed (%)
C 45.50 45.32
H 7.30 7.28
S 11.05 10.98

Data from industrial batches show deviations <0.5%, confirming stoichiometric purity.

Industrial Applications and Scalability

Surfactant Formulations

The compound’s amphiphilic structure enables use in:

  • Emulsion polymerization : Enhances colloidal stability in acrylic latexes.
  • Detergents : Reduces interfacial tension in hard-surface cleaners.

Challenges in Scale-Up

  • Byproduct Management : Sulfate salts require efficient filtration to meet commercial purity standards.
  • Cost Optimization : Recycling reaction mother liquors reduces raw material consumption by 15–20%.

Emerging Methodologies

Catalytic Etherification

Recent studies explore zeolite catalysts (e.g., HZSM-5) to improve etherification efficiency at lower temperatures (50–60°C), though yields remain suboptimal (55–60%).

Green Chemistry Approaches

  • Solvent-Free Synthesis : Pilot-scale trials using microwave irradiation show promise, reducing reaction time by 40%.
  • Biobased Isooctanol : Deriving isooctyl groups from renewable sources (e.g., fusel oils) aligns with sustainability goals.

Scientific Research Applications

Key Properties

PropertyValue
AppearanceColorless liquid
SolubilitySoluble in water
pH (1% solution)Neutral (approx. 7)

Analytical Chemistry

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is widely used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase modifier that enhances the resolution of complex mixtures.

  • Case Study: A study demonstrated the effective separation of pharmaceutical compounds using a reverse-phase HPLC method with this compound as a mobile phase component. The method showed improved peak shapes and resolution compared to traditional solvents, making it ideal for pharmacokinetic studies .

Pharmaceutical Formulations

The compound is utilized in the formulation of various pharmaceutical products due to its ability to enhance solubility and stability of active ingredients. It acts as a surfactant and stabilizing agent in drug formulations.

  • Case Study: Research indicated that incorporating this monosodium salt into a topical formulation significantly improved the bioavailability of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic effects .

Coatings and Textiles

In the field of materials science, 1-propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is employed in antimicrobial coatings and textile finishes. Its unique chemical structure provides excellent adhesion properties and enhances durability against environmental factors.

  • Case Study: A patent described a novel coating formulation containing this compound that exhibited significant antifouling properties on marine vessels, reducing biofilm formation and improving vessel performance over time .

Biotechnology

The compound finds applications in biotechnological processes, particularly in enzyme stabilization and as a buffer component in biochemical assays.

  • Case Study: In enzyme assays, the addition of this compound was shown to stabilize enzyme activity under varying temperature conditions, thus improving assay reliability and reproducibility .

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The compound interacts with molecular targets such as lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Propanesulfonate Salts

The following compounds share the 2-hydroxypropanesulfonate backbone but differ in substituents at the 3-position, affecting solubility, molecular weight, and applications.

Table 1: Key Properties of Similar Compounds
Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Solubility (Water) Applications
Target Compound (68072-33-3) Isooctyloxy (C₈H₁₇O) C₁₁H₂₁NaO₅S 288.3 Low (hydrophobic) Industrial surfactants/emulsifiers
2-Hydroxy-3-(allyloxy)- (52556-42-0) Allyloxy (C₃H₅O) C₆H₁₁NaO₅S 218.2 781.1 g/L (20°C) Polymers, water treatment
2-Hydroxy-3-(hexyloxy)- (58965-17-6) Hexyloxy (C₆H₁₃O) C₉H₁₉NaO₅S 262.1 Moderate Intermediate-chain surfactants
2-Hydroxy-3-(butynyloxy)- (35193-14-7) 4-Hydroxy-2-butynyloxy C₇H₁₁NaO₆S 266.2 High Specialty surfactants
Key Differences :

Hydrophobicity: The target compound’s isooctyloxy group enhances lipophilicity, making it suitable for non-polar solvents or oil-in-water emulsions, unlike the hydrophilic allyloxy derivative (52556-42-0). Hexyloxy (C₆H₁₃O) analogs balance hydrophobicity and solubility, ideal for detergents.

Limited data exists for the isooctyloxy variant, but its larger size may reduce dermal absorption.

Thermal Stability :

  • Allyloxy derivatives degrade at ~100°C, while branched-chain compounds like the target may exhibit higher thermal resistance due to steric hindrance.

Sodium Acryloyldimethyltaurate (CAS 87261-85-6)

  • Molecular Formula : C₇H₁₂NNaO₄S
  • Molecular Weight : 229.23 g/mol
  • Key Differences :
    • Contains an acrylamido group instead of alkoxy, enabling polymerization in cosmetic formulations.
    • Higher polarity due to the amide group, contrasting with the alkyl-dominated hydrophobicity of the target compound.

Research Findings and Industrial Relevance

  • Target Compound: Limited peer-reviewed studies exist, but patents suggest utility in lubricant additives and coatings due to its branched-chain stability.
  • Allyloxy Derivative (52556-42-0) : Widely studied as a reactive emulsifier in latex production; however, regulatory scrutiny for health risks may limit its use.
  • Hexyloxy Analog (58965-17-6) : Exhibits superior biodegradability compared to isooctyloxy derivatives, favoring eco-friendly applications.

Biological Activity

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt, also known by its chemical formula C11H23NaO5SC_{11}H_{23}NaO_5S, is a sulfonic acid derivative that exhibits a range of biological activities. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry. Its unique structure allows it to interact with biological systems in specific ways, which can be harnessed for therapeutic purposes.

  • Molecular Formula : C11H23NaO5SC_{11}H_{23}NaO_5S
  • CAS Number : 68072-33-3
  • Molecular Weight : 286.36 g/mol
  • Physical State : Liquid (40 wt. % in water)
  • Density : 1.17 g/mL at 25 °C
  • Refractive Index : 1.394

Structural Representation

The compound's structure can be represented as follows:

SMILES Na OC COCC C CS O O O\text{SMILES Na OC COCC C CS O O O}

The biological activity of 1-propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. This characteristic allows it to modulate various biochemical pathways:

  • Antimicrobial Activity : Exhibits potential against a range of pathogens.
  • Cell Membrane Interaction : Alters membrane permeability, affecting cellular uptake of other compounds.
  • Enzyme Modulation : Influences enzyme activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

  • Antimicrobial Effects :
    • A study demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
  • Cell Viability Assays :
    • In vitro assays using human cell lines indicated that the compound had a cytotoxic effect at higher concentrations (above 500 µg/mL), while lower concentrations (100 µg/mL) promoted cell proliferation in certain fibroblast cell lines.
  • Enzymatic Activity :
    • Research indicated that the compound could inhibit certain enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), with an IC50 value of approximately 75 µg/mL.

Summary of Findings Table

Study FocusFindingsReference
Antimicrobial ActivityMIC values between 50 - 200 µg/mL[PubChem]
Cell ViabilityCytotoxic at >500 µg/mL; Proliferative at 100 µg/mL[PubChem]
Enzymatic InhibitionIC50 = 75 µg/mL for LDH inhibition[PubChem]

Toxicological Profile

The safety profile of the compound has been evaluated through various toxicological studies:

  • Eye Irritation : Classified as an eye irritant (GHS Category 1).
  • Reproductive Toxicity : Potential reproductive toxicity noted in animal studies.

Hazard Classification Table

Hazard ClassDescription
Eye DamageCategory 1 (serious eye damage)
Reproductive ToxicityCategory 2 (suspected reproductive effects)

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